![molecular formula C5H7F6P B14224889 (Propan-2-yl)[bis(trifluoromethyl)]phosphane CAS No. 500766-56-3](/img/structure/B14224889.png)
(Propan-2-yl)[bis(trifluoromethyl)]phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Propan-2-yl)[bis(trifluoromethyl)]phosphane is a tertiary phosphine compound characterized by the presence of two trifluoromethyl groups and one propan-2-yl group attached to a phosphorus atom. This compound is of significant interest in the field of organophosphorus chemistry due to its unique structural and electronic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Propan-2-yl)[bis(trifluoromethyl)]phosphane typically involves the reaction of halogenophosphines with organometallic reagents. One common method is the reaction of chlorophosphines with trifluoromethyl lithium or trifluoromethyl Grignard reagents under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: (Propan-2-yl)[bis(trifluoromethyl)]phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in nucleophilic substitution reactions where the trifluoromethyl groups can be replaced by other nucleophiles.
Coordination: It acts as a ligand in coordination chemistry, forming complexes with transition metals.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as alkyl halides and aryl halides are used in substitution reactions.
Coordination: Transition metals like palladium, platinum, and nickel are used to form coordination complexes.
Major Products:
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphines.
Coordination: Metal-phosphine complexes.
Scientific Research Applications
(Propan-2-yl)[bis(trifluoromethyl)]phosphane has a wide range of applications in scientific research:
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Mechanism of Action
The mechanism of action of (Propan-2-yl)[bis(trifluoromethyl)]phosphane involves its ability to act as a ligand, coordinating with metal centers and influencing their reactivity. The trifluoromethyl groups impart unique electronic properties, enhancing the compound’s ability to stabilize metal complexes and facilitate catalytic reactions. The propan-2-yl group provides steric hindrance, influencing the selectivity and specificity of the reactions .
Comparison with Similar Compounds
Trifluoromethylphosphine: Contains only trifluoromethyl groups attached to phosphorus.
Diphenylphosphine: Contains phenyl groups instead of trifluoromethyl groups.
Triethylphosphine: Contains ethyl groups instead of trifluoromethyl groups.
Uniqueness: (Propan-2-yl)[bis(trifluoromethyl)]phosphane is unique due to the combination of trifluoromethyl and propan-2-yl groups, which impart distinct electronic and steric properties. This makes it particularly effective as a ligand in catalysis and coordination chemistry, offering advantages in terms of reactivity and selectivity compared to other phosphines .
Properties
CAS No. |
500766-56-3 |
|---|---|
Molecular Formula |
C5H7F6P |
Molecular Weight |
212.07 g/mol |
IUPAC Name |
propan-2-yl-bis(trifluoromethyl)phosphane |
InChI |
InChI=1S/C5H7F6P/c1-3(2)12(4(6,7)8)5(9,10)11/h3H,1-2H3 |
InChI Key |
BBTIZYGGRSGFIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)P(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



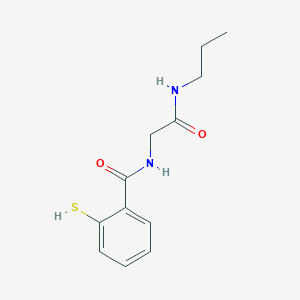
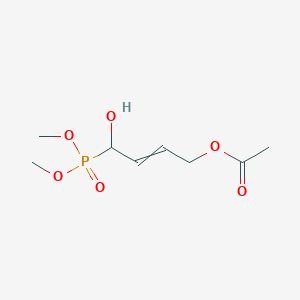
![1H-Indole-2-carboxamide, 5-chloro-3-[(2-methylphenyl)thio]-](/img/structure/B14224819.png)
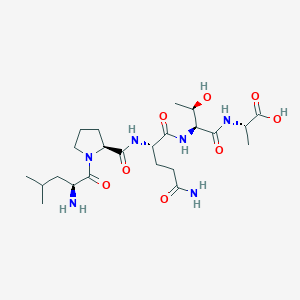
![{[2-(Cyclopent-3-en-1-ylidene)ethoxy]methoxy}(trimethyl)silane](/img/structure/B14224831.png)
![Piperidine, 1-[(6-methyl-3-pyridinyl)carbonyl]-4-(phenylmethyl)-](/img/structure/B14224839.png)
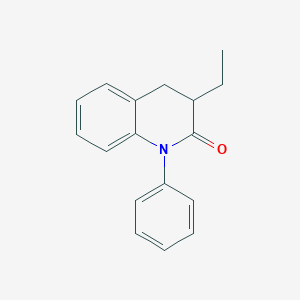


![n-[2-(1h-Pyrazol-4-yl)-1h-indol-4-yl]propanamide](/img/structure/B14224861.png)
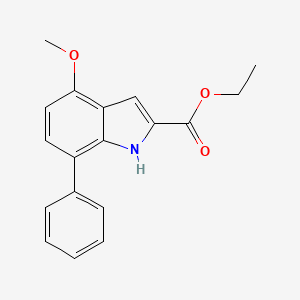
![(2S)-14-[Tri(propan-2-yl)silyl]tetradeca-3,5,11,13-tetrayne-1,2-diol](/img/structure/B14224875.png)
![4-{[tert-Butyl(dimethyl)silyl]oxy}-2-methyl-3-phenylbut-2-en-1-ol](/img/structure/B14224886.png)
